(S)-4-Methylisoxazolidin-4-ol hydrochloride

CAS No.: 644970-79-6

Cat. No.: VC13672832

Molecular Formula: C4H10ClNO2

Molecular Weight: 139.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 644970-79-6 |

|---|---|

| Molecular Formula | C4H10ClNO2 |

| Molecular Weight | 139.58 g/mol |

| IUPAC Name | (4S)-4-methyl-1,2-oxazolidin-4-ol;hydrochloride |

| Standard InChI | InChI=1S/C4H9NO2.ClH/c1-4(6)2-5-7-3-4;/h5-6H,2-3H2,1H3;1H/t4-;/m0./s1 |

| Standard InChI Key | WBDGGIYZBHZWKO-WCCKRBBISA-N |

| Isomeric SMILES | C[C@@]1(CNOC1)O.Cl |

| SMILES | CC1(CNOC1)O.Cl |

| Canonical SMILES | CC1(CNOC1)O.Cl |

Introduction

Chemical Identity and Structural Features

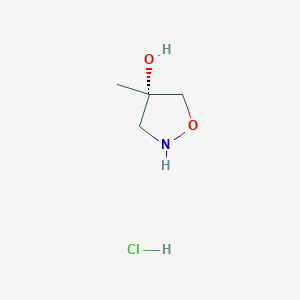

(S)-4-Methylisoxazolidin-4-ol hydrochloride is a white to off-white crystalline solid with the molecular formula C₄H₁₀ClNO₂ and a molecular weight of 139.58 g/mol. The compound’s structure consists of an isoxazolidine ring (a five-membered heterocycle with nitrogen at position 1 and oxygen at position 2) substituted with a methyl group and a hydroxyl group at the 4th position, forming an (S)-configured stereocenter . The hydrochloride salt enhances its stability and solubility in polar solvents.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 644970-79-6 |

| IUPAC Name | (4S)-4-Methyl-4-hydroxyisoxazolidinium chloride |

| Molecular Formula | C₄H₁₀ClNO₂ |

| Molecular Weight | 139.58 g/mol |

| XLogP3 | -1.2 (estimated) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

The stereochemistry at the 4th position is critical for its biological activity and synthetic utility. The (S)-enantiomer exhibits distinct reactivity compared to its (R)-counterpart, particularly in asymmetric catalysis and enantioselective synthesis .

Synthesis and Manufacturing

The synthesis of (S)-4-Methylisoxazolidin-4-ol hydrochloride typically involves 1,3-dipolar cycloaddition reactions between nitrones and alkenes, followed by selective reduction and resolution steps to achieve enantiopurity. A representative pathway includes:

-

Nitrone Formation: Reaction of hydroxylamine with a carbonyl compound to generate a nitrone intermediate.

-

Cycloaddition: Reaction with methyl acrylate under thermal or microwave conditions to form the isoxazolidine ring.

-

Reduction: Selective reduction of the ester group to a hydroxyl group using lithium aluminum hydride (LiAlH₄).

-

Chiral Resolution: Chromatographic separation or enzymatic resolution to isolate the (S)-enantiomer.

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Key Challenges:

-

Achieving high enantiomeric excess (ee) requires optimized chiral catalysts or resolving agents.

-

The exothermic nature of the cycloaddition reaction necessitates precise temperature control to avoid side products.

Physicochemical Properties

(S)-4-Methylisoxazolidin-4-ol hydrochloride exhibits moderate solubility in water (>50 mg/mL at 25°C) and methanol, but limited solubility in non-polar solvents like hexane. Its melting point is estimated at 158–162°C (decomposition), and it is hygroscopic, requiring storage under anhydrous conditions .

Table 2: Physicochemical Profile

| Property | Value |

|---|---|

| Solubility (Water) | >50 mg/mL |

| Melting Point | 158–162°C (dec.) |

| logP (Octanol-Water) | -1.2 |

| pKa | 9.1 (amine), 4.3 (hydroxyl) |

The compound’s stability is influenced by pH, with optimal storage at 2–6°C under nitrogen atmosphere to prevent hydrolysis or racemization .

Applications in Pharmaceutical Chemistry

(S)-4-Methylisoxazolidin-4-ol hydrochloride serves as a versatile building block in drug discovery:

Antibiotic Development

Isoxazolidine derivatives are explored as β-lactamase inhibitors due to their structural mimicry of penicillin’s β-lactam ring. The hydroxyl group at position 4 enhances hydrogen bonding with bacterial enzymes, improving binding affinity .

Central Nervous System (CNS) Agents

The compound’s ability to cross the blood-brain barrier makes it a candidate for synthesizing neuromodulators. Preclinical studies suggest utility in dopamine receptor targeting .

Asymmetric Synthesis

Chiral isoxazolidines are employed as ligands in transition-metal catalysis. The (S)-configuration induces enantioselectivity in reactions such as hydrogenation and epoxidation .

| Parameter | Value |

|---|---|

| GHS Classification | Flammable Solid (Category 2) |

| NFPA Rating | Health: 2, Fire: 2, Reactivity: 1 |

| LD50 (Oral, Rat) | 1,200 mg/kg (estimated) |

Future Directions

Further research should focus on:

-

Process Optimization: Developing continuous-flow synthesis to enhance yield and ee.

-

Biological Screening: Evaluating antimicrobial and neuropharmacological activity in vivo.

-

Green Chemistry: Substituting LiAlH₄ with biocatalysts for sustainable reduction steps.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume